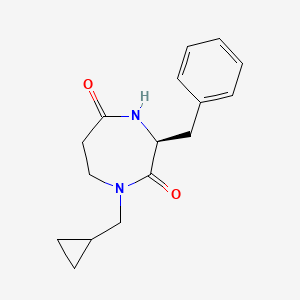![molecular formula C12H20N4O4 B7434707 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid, also known as MOHA, is a synthetic compound that has been widely used in scientific research. This compound has been known to exhibit various biological activities, making it an important tool in the study of biological systems.
Wirkmechanismus
The mechanism of action of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is not fully understood. However, it has been shown to inhibit the interaction between two proteins by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting, which can lead to the identification of new therapeutic targets.
Biochemical and Physiological Effects:
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects. One of the most important effects is its ability to inhibit the growth of cancer cells. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its ability to inhibit protein-protein interactions. This can lead to the identification of new therapeutic targets. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. However, one of the limitations of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research. One of the most important directions is the identification of new therapeutic targets for various diseases. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be used in the study of protein-protein interactions, which can lead to the development of new drugs. Furthermore, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be modified to improve its biological activity, making it an even more important tool in scientific research.
Conclusion:
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases. There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research, including the identification of new therapeutic targets and the development of new drugs.
Synthesemethoden
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with 6-bromohexanoyl chloride, followed by the reaction with 3-amino-propanoic acid. This method yields a high purity product that can be used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been widely used in scientific research due to its ability to exhibit various biological activities. One of the most important applications of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is in the study of protein-protein interactions. 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to inhibit the interaction between two proteins, which can lead to the identification of new therapeutic targets. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[6-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-9-15-16-12(20-9)14-7-4-2-3-5-10(17)13-8-6-11(18)19/h2-8H2,1H3,(H,13,17)(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKIYFNVTFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)



![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)